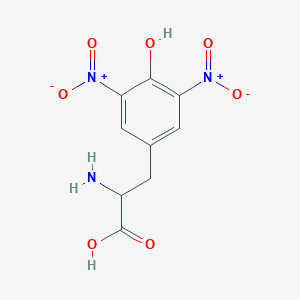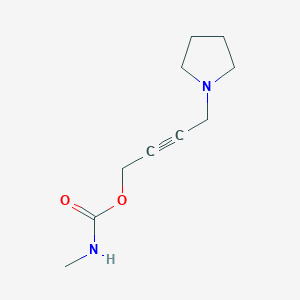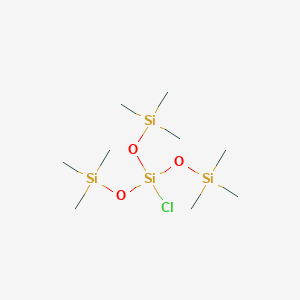
3,3-Dimethoxyprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethoxyprop-2-enenitrile is a chemical compound with the molecular formula C5H7NO2 . It has diverse applications in scientific research, and its versatility empowers breakthroughs.
Synthesis Analysis
While specific synthesis methods for 3,3-Dimethoxyprop-2-enenitrile were not found, a related compound, benzamide, was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of 3,3-Dimethoxyprop-2-enenitrile can be analyzed using techniques such as X-ray diffraction and electron diffraction . These techniques allow for the determination of three-dimensional molecular structures.Aplicaciones Científicas De Investigación
Medicinal Chemistry
3,3-Dimethoxyprop-2-enenitrile: is an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the creation of cytosine and cytosine derivatives, which are key components in several medications . Additionally, it can be used to synthesize precursors of vitamin B1, contributing to advancements in vitamin therapy and nutrition .
Pesticide Development
In the agricultural sector, 3,3-Dimethoxyprop-2-enenitrile serves as a precursor in the synthesis of certain pesticides. The compound’s reactivity allows for the creation of effective pest control agents that can significantly enhance crop yields and reduce losses due to pests .
Perfumery
The compound finds applications in the fragrance industry due to its potential as a synthetic intermediate for aromatic substances. It can be used to develop novel scents and enhance the stability and longevity of existing fragrances in perfumes .
Organic Synthesis
As a versatile nitrile, 3,3-Dimethoxyprop-2-enenitrile is utilized in organic synthesis, particularly in the construction of complex organic molecules. Its properties make it a valuable building block in the synthesis of heterocyclic compounds, which are prevalent in many organic products and materials .
Environmental Research
Researchers employ 3,3-Dimethoxyprop-2-enenitrile in environmental studies, particularly in the analysis and breakdown of harmful organic compounds. Its reactivity can be harnessed to understand and mitigate the impact of pollutants in various ecosystems.
Industrial Research
In industrial research, 3,3-Dimethoxyprop-2-enenitrile is used to develop new materials and chemical processes. Its application ranges from the synthesis of polymers to the creation of advanced materials with specific properties required for high-tech applications.
Photophysics and Photochemistry
The compound’s unique properties are explored in the field of photophysics and photochemistry for the development of light-responsive materials. These materials have potential applications in solar energy conversion and storage, as well as in the creation of sensors and imaging devices .
Nanotechnology
3,3-Dimethoxyprop-2-enenitrile: is also significant in the realm of nanotechnology, where it can be used to modify the surface properties of nanoparticles. This modification is crucial for the development of nanomaterials with tailored functionalities for use in electronics, medicine, and environmental cleanup.
Safety and Hazards
While specific safety data for 3,3-Dimethoxyprop-2-enenitrile was not found, general safety data for chemical compounds can be found in Safety Data Sheets . These documents provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties.
Propiedades
IUPAC Name |
3,3-dimethoxyprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNINIWJJIXFSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627026 |
Source


|
| Record name | 3,3-Dimethoxyprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxyprop-2-enenitrile | |
CAS RN |
15732-02-2 |
Source


|
| Record name | 3,3-Dimethoxyprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
